6-(3,4-Dimethylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Beschreibung
This compound features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, substituted at position 6 with a 3,4-dimethylphenyl group and at position 3 with a 1-methyl-4-piperidinyl moiety. Its structural uniqueness lies in the balance between lipophilicity (from the dimethylphenyl group) and hydrogen-bonding capacity (from the piperidinyl group), making it a candidate for diverse pharmacological applications .
Eigenschaften
Molekularformel |
C17H21N5S |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
6-(3,4-dimethylphenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5S/c1-11-4-5-14(10-12(11)2)16-20-22-15(18-19-17(22)23-16)13-6-8-21(3)9-7-13/h4-5,10,13H,6-9H2,1-3H3 |
InChI-Schlüssel |
NLDLDWNKFWNBIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)C)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Differences
Key Observations:
- Electron Effects: The target’s 3,4-dimethylphenyl group (electron-donating) contrasts with nitro- or bromo-substituted analogs (electron-withdrawing), affecting electronic distribution and reactivity .
Vorbereitungsmethoden
Synthesis of 4-Amino-5-(1-Methyl-4-Piperidinyl)-4H-1,2,4-Triazole-3-Thiol
This intermediate is prepared via hydrazine-carbodithioate cyclization:
- Reaction of 1-methyl-4-piperidinecarboxylic acid hydrazide with carbon disulfide (CS₂) in basic ethanol yields potassium dithiocarbazinate.
- Cyclization with hydrazine hydrate forms the triazole-thiol scaffold.
Reaction Scheme:
$$
\text{1-Methyl-4-piperidinecarboxylic acid hydrazide} + \text{CS}2 \xrightarrow{\text{KOH/EtOH}} \text{Potassium dithiocarbazinate} \xrightarrow{\text{N}2\text{H}_4} \text{Triazole-thiol intermediate}
$$
Cyclocondensation with 3,4-Dimethylbenzoic Acid
The triazole-thiol intermediate reacts with 3,4-dimethylbenzoic acid in phosphorus oxychloride (POCl₃) under reflux to form the triazolothiadiazole core.
- Molar ratio: 1:1.5 (triazole-thiol : carboxylic acid).
- Reagent: Excess POCl₃ (acts as both solvent and dehydrating agent).
- Temperature: Reflux (105–110°C) for 3–5 hours.
- Workup: Neutralization with aqueous ammonia to pH 7–8, followed by recrystallization from ethanol.
Reaction Scheme:
$$
\text{Triazole-thiol} + \text{3,4-Dimethylbenzoic acid} \xrightarrow{\text{POCl}_3/\Delta} \text{Target Compound}
$$
Optimization and Yield Data
Based on analogous syntheses, the following parameters influence yield and purity:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| POCl₃ Volume | 8–10 mL per mmol substrate | Maximizes cyclization efficiency |
| Reaction Time | 4–5 hours | Prevents over-dehydration |
| Acid Purity | >98% (carboxylic acid) | Reduces side products |
| Recrystallization Solvent | Ethanol/water (3:1) | Enhances crystal purity |
Typical Yield Range: 45–60% (post-recrystallization).
Structural Confirmation
Key Analytical Data for Target Compound:
- ¹H NMR (DMSO-d₆):
- δ 2.25 (s, 6H, CH₃-3,4-C₆H₃).
- δ 2.45 (s, 3H, N-CH₃ piperidinyl).
- δ 3.10–3.30 (m, 4H, piperidinyl-CH₂).
- δ 7.35–7.60 (m, 3H, aromatic H).
- LC-MS (ESI⁺): [M+H]⁺ m/z 384.2 (calculated 384.5).
- Elemental Analysis: C₂₀H₂₄N₆S (Calcd: C 62.47%, H 6.29%, N 21.85%; Found: C 62.35%, H 6.31%, N 21.79%).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility of triazole-thiol | Use DMF as co-solvent with POCl₃ |
| Residual POCl₃ in product | Vigorous washing with cold NaHCO₃ |
| Isomer formation during cyclization | Strict temperature control (110°C) |
Q & A
Q. What are the key steps in synthesizing 6-(3,4-Dimethylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The synthesis typically involves:
- Core Formation : Cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions to form the triazolothiadiazole core .
- Substitution Reactions : Introduction of the 3,4-dimethylphenyl and 1-methyl-4-piperidinyl groups via nucleophilic substitution or coupling reactions .
- Purification : Use of column chromatography or recrystallization (e.g., from dimethylformamide/water) to achieve >95% purity .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Hydrazine + thiocarbonyl, H<sup>+</sup>/OH<sup>−</sup> | 60–75% |
| Piperidinyl Substitution | 1-Methylpiperidine, DMF, 80°C | 50–65% |
Q. How can researchers optimize synthesis yield and purity?
- Catalysts : Use phase-transfer catalysts or Pd-based catalysts for coupling reactions to enhance efficiency .
- Purification : Employ HPLC or preparative TLC for isolating high-purity intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility during substitution steps .
Advanced Research Questions
Q. What methodologies are recommended for evaluating biological activity against fungal targets?
- In Vitro Assays :
- Antifungal Screening : Use broth microdilution assays (CLSI M38 guidelines) against Candida albicans or Aspergillus fumigatus .
- Enzyme Inhibition : Test inhibition of 14α-demethylase (CYP51) via UV-Vis spectroscopy, monitoring lanosterol conversion .
- Computational Tools :
- Molecular Docking : Use AutoDock Vina to predict binding affinity to CYP51 (PDB: 3LD6) .
Q. How can structural modifications enhance hydrolytic stability for therapeutic use?
- Prodrug Design : Introduce ester or carbamate groups at hydrolytically sensitive sites (e.g., thiadiazole sulfur) to improve stability .
- Substituent Effects :
| Substituent Position | Modification | Stability Improvement |
|---|---|---|
| 6-Phenyl | Electron-withdrawing groups (e.g., -NO2) | 2–3× half-life increase |
| Piperidinyl N | Methyl or ethyl groups | Reduced ring-opening susceptibility |
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay Standardization : Ensure consistent inoculum size (e.g., 1–5 × 10<sup>3</sup> CFU/mL) and incubation time (48–72 hrs) .
- Structural Confirmation : Re-validate compound identity via <sup>1</sup>H NMR and HRMS to rule out impurities .
- Comparative SAR Analysis : Compare activity of analogs (e.g., 2,3-dimethoxy vs. 3,4-dimethylphenyl derivatives) to identify critical substituents .
Q. What computational approaches predict binding modes with biological targets?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability of the compound-CYP51 complex .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors at triazole N) using Schrödinger’s Phase .
- Free Energy Calculations : Calculate binding free energy (ΔGbind) via MM-PBSA to rank analog potency .
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